molecular formula C9H10Cl2N2O2 B6184974 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2624138-64-1

8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B6184974
CAS No.: 2624138-64-1
M. Wt: 249.09 g/mol
InChI Key: FAFXHYBLGAZWMQ-UHFFFAOYSA-N
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Description

8-Chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a tetrahydroisoquinoline derivative characterized by a nitro (-NO₂) group at position 5 and a chloro (-Cl) substituent at position 6. The nitro group in this compound introduces strong electron-withdrawing effects, influencing its reactivity, solubility, and biological interactions compared to analogs with electron-donating substituents (e.g., methoxy or hydroxyl groups) .

Properties

CAS No.

2624138-64-1

Molecular Formula

C9H10Cl2N2O2

Molecular Weight

249.09 g/mol

IUPAC Name

8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C9H9ClN2O2.ClH/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8;/h1-2,11H,3-5H2;1H

InChI Key

FAFXHYBLGAZWMQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(C=CC(=C21)[N+](=O)[O-])Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Nitration Reaction Mechanics

The nitration of 8-chloro-1,2,3,4-tetrahydroisoquinoline typically occurs at the 5-position due to the electron-donating effects of the tetrahydro ring, which activates specific sites for electrophilic substitution. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) serves as the nitrating agent, generating the nitro derivative at elevated temperatures (110–140°C).

Critical Parameters:

  • Molar Ratios: A 1:1.8–1.9 molar ratio of precursor to glycerol (used as a solvent or reactant in some methods) ensures optimal cyclization.

  • Moderators: Boric acid (H₃BO₃) mitigates excessive acrolein formation, a byproduct that contributes to tar. A molar ratio of 0.3:1 (boric acid to precursor) improves yield by 15–20% compared to unmoderated reactions.

Solvent Systems and Temperature Control

Industrial-scale nitration employs water-insoluble organic solvents (e.g., ethyl cyclohexane) with boiling points >120°C to prevent reactor wall condensation and enhance safety. Continuous flow reactors enable precise temperature control (150°C) and reduce reaction times by 30%.

Cyclization and Intermediate Purification

Cyclization Conditions

Following nitration, cyclization is achieved through acid-catalyzed reactions. Concentrated sulfuric acid (H₂SO₄) facilitates the dehydration and ring closure of intermediates. For example, a patent describing 5-chloro-8-hydroxyquinoline synthesis details a cyclization step where 4-chloro-2-nitrophenol reacts with glycerol under H₂SO₄ catalysis. Adapting this to tetrahydroisoquinoline derivatives would involve analogous acid-mediated cyclization.

Purification of the Nitro Intermediate

Crude nitro intermediates are purified via:

  • Neutralization and Filtration: Adjusting the pH to 7 with NaOH precipitates impurities, yielding a solid crude product.

  • Recrystallization: Dissolving the crude product in hydrochloric acid (HCl) and adding NaCl precipitates high-purity 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. The mass ratio of NaCl to precursor (1.8:1) maximizes recovery.

Hydrochloride Salt Formation

Acid-Base Reaction

The free base form of 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline is treated with concentrated HCl in a polar solvent (e.g., isopropanol/water). The hydrochloride salt precipitates upon cooling to -5–10°C, with yields exceeding 85% under optimized conditions.

Purity Enhancement

Decolorization: Activated carbon treatment removes colored impurities during HCl dissolution.
Chloride Salt Addition: Saturating the solution with NaCl or KCl forces salt precipitation via the common ion effect, achieving >98% purity.

Industrial-Scale Production Considerations

Reaction Optimization

  • Catalyst Use: N,N-Dimethylacetamide (DMA) accelerates thionyl chloride (SOCl₂) reactions in toluene, reducing reaction times by 40%.

  • Continuous Flow Systems: These systems enhance safety and consistency, particularly during exothermic nitration and cyclization steps.

Waste Reduction

Innovative methods recover chloride salts (e.g., NaCl) from filtrates, reducing waste acid output by 50%.

Comparative Data Tables

Table 1: Reaction Conditions for Nitration and Cyclization

ParameterLaboratory-ScaleIndustrial-Scale
Temperature (°C)110–140150
Boric Acid (mol ratio)0.3:10.4:1
SolventEthyl CyclohexaneToluene
Yield (%)7588

Table 2: Hydrochloride Salt Purification Metrics

StepConditionsPurity (%)
NeutralizationpH 7, NaOH70
RecrystallizationHCl/NaCl, -5°C98
Activated Carbon Treatment45–60°C, 30 min99.5

Chemical Reactions Analysis

8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

8-Chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is being investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens.
  • Neuroprotective Effects : Research is ongoing to assess its effects on neurodegenerative diseases due to its ability to interact with specific receptors and enzymes involved in neuronal health.

Biological Research

The compound's structural characteristics allow it to serve as a valuable tool in biological research:

  • Target Identification : Studies are focused on identifying specific biological targets that the compound interacts with, which may lead to new drug discovery avenues.
  • Mechanistic Studies : Understanding its mechanism of action could elucidate pathways relevant to various diseases.

Materials Science

The electronic properties influenced by the nitro and chloro groups position this compound as a candidate for novel material development:

  • Organic Electronics : The compound may be utilized in the design of organic semiconductors or sensors due to its unique electronic characteristics.
  • Polymer Chemistry : It can serve as a building block for synthesizing more complex polymeric materials with tailored properties.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities and therapeutic potentials of this compound:

  • Neuroprotective Study : A study investigated the neuroprotective effects of THIQ derivatives in models of neurodegeneration. Results indicated that modifications in the nitro and chloro substituents significantly influenced neuroprotective efficacy.
  • Antimicrobial Efficacy : Research demonstrated that THIQ compounds exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the nitro group was critical for enhancing activity against specific pathogens.
  • Material Development : A recent study highlighted the use of THIQ derivatives in developing organic light-emitting diodes (OLEDs), showcasing their potential in electronic applications due to favorable charge transport properties.

Mechanism of Action

The mechanism of action of 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological effects are primarily due to its ability to interact with enzymes and receptors involved in various cellular processes. The nitro and chlorine groups play crucial roles in modulating the compound’s activity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Specific Comparisons

Chloro-Substituted Derivatives
  • 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 799274-05-8): Molecular Formula: C₉H₁₁Cl₂N Molecular Weight: 204.10 Key Differences: Lacks the nitro group at position 5, reducing electron-withdrawing effects. Simpler structure may enhance metabolic stability but diminish binding affinity in nitro-dependent targets .
  • 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 947165-26-6): Substituents: Bromo (-Br) at position 7, methyl (-CH₃) at position 3. Impact: Bromine’s larger atomic radius and lipophilicity may alter membrane permeability compared to chloro derivatives .
Nitro and Mixed-Substituent Derivatives
  • Ethyl 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride: Substituents: Carboxylate ester at position 1, dimethyl groups at position 3. Impact: Ester groups improve solubility but may introduce hydrolytic instability absent in nitro-chloro analogs .
Methoxy- and Phenyl-Substituted Derivatives
  • 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 63768-20-7): Molecular Formula: C₁₇H₁₉NO₂·HCl Molecular Weight: 305.79 Melting Point: 251–254°C Key Differences: Methoxy (-OCH₃) groups at positions 6 and 7 enhance electron density, favoring interactions with serotonin or dopamine receptors. The phenyl group at position 1 adds steric bulk, reducing conformational flexibility compared to the nitro-chloro analog .
  • 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 103030-69-9): Molecular Formula: C₁₀H₁₄ClNO Molecular Weight: 199.68 Impact: Methoxy at position 5 provides electron-donating effects, opposing the nitro group’s electron withdrawal, which could alter receptor binding kinetics .

Physicochemical and Pharmacological Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
8-Chloro-5-nitro-THIQ·HCl Not available C₁₀H₁₀ClN₂O₂·HCl ~263.1 (calc.) 5-NO₂, 8-Cl High reactivity due to nitro group; likely lower solubility in polar solvents
5-Chloro-THIQ·HCl 799274-05-8 C₉H₁₁Cl₂N 204.10 5-Cl Simpler structure; higher metabolic stability
6,7-Dimethoxy-1-phenyl-THIQ·HCl 63768-20-7 C₁₇H₁₉NO₂·HCl 305.79 6,7-OCH₃, 1-Ph High melting point (251–254°C); CNS receptor affinity
5-Methoxy-THIQ·HCl 103030-69-9 C₁₀H₁₄ClNO 199.68 5-OCH₃ Electron-donating effects; potential serotonin modulation

Biological Activity

8-Chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a chloro and nitro substituent on the isoquinoline ring, which enhances its chemical reactivity and potential pharmacological effects. The molecular formula is C9H10ClN2O2C_9H_{10}ClN_2O_2 with a molecular weight of approximately 212.63 g/mol.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

PropertyValue
CAS Number2624138-64-1
Molecular FormulaC₉H₉ClN₂O₂
Molecular Weight249.09 g/mol
IUPAC Name8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline; hydrochloride
InChI KeyFAFXHYBLGAZWMQ-UHFFFAOYSA-N

Biological Activities

Research indicates that compounds within the tetrahydroisoquinoline class exhibit a range of biological activities including:

  • Antimicrobial Properties : Some studies suggest that tetrahydroisoquinoline derivatives can act against various pathogens.
  • Neuroprotective Effects : The structural characteristics of this compound may provide neuroprotective benefits, potentially useful in treating neurodegenerative disorders.
  • Antiviral Activity : Preliminary findings hint at possible antiviral properties against viruses such as SARS-CoV-2.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that several tetrahydroisoquinoline derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of nitro and chloro groups was essential for enhancing this activity .
  • Neuroprotective Effects : Research on related compounds has shown that certain tetrahydroisoquinolines can protect neuronal cells from oxidative stress and apoptosis. The mechanism often involves modulation of neurotransmitter systems and reduction of inflammatory responses .
  • Antiviral Properties : In vitro studies have indicated that some tetrahydroisoquinoline derivatives can inhibit viral replication. For example, a related compound demonstrated an effective concentration (EC50) of 2.78 μM against SARS-CoV-2 .

The biological effects of this compound are primarily due to its interaction with specific molecular targets:

  • Enzyme Interaction : The nitro group can be reduced to an amino group under specific conditions, significantly altering the compound's reactivity and biological activity.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or enzymes involved in cellular signaling pathways.

Comparison with Similar Compounds

The unique combination of chloro and nitro groups distinguishes this compound from other isoquinoline derivatives. For instance:

CompoundKey DifferencesPotential Biological Activity
8-Chloro-1,2,3,4-tetrahydroisoquinolineLacks nitro groupDifferent antimicrobial properties
5-Nitro-1,2,3,4-tetrahydroisoquinolineLacks chlorine atomVaries in reactivity and biological effects

Q & A

Q. What are the optimal synthetic strategies for 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis can leverage domino reactions (e.g., tandem cyclization and functionalization) to construct the tetrahydroisoquinoline core, as demonstrated for methyl-substituted analogs . The Pictet-Spengler reaction, using nitro-substituted phenylethylamine precursors and aldehydes under acidic catalysis (e.g., BF₃·Et₂O), is another viable route . Optimization should employ Design of Experiments (DOE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) can narrow down optimal conditions .

Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing nitro vs. chloro groups) and confirms saturation of the tetrahydroisoquinoline ring .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection monitors reaction progress and purity (>95% threshold recommended) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula accuracy, particularly for nitro-group stability under ionization .

Q. What initial biological screening approaches are recommended to assess neuroprotective or enzyme-inhibitory potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates, as nitro and chloro groups may enhance binding affinity .
  • Cell-Based Models : Use SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced) to evaluate neuroprotection. Measure viability via MTT assays and correlate with dose-response curves .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved for nitro-substituted tetrahydroisoquinolines?

  • Methodological Answer :
  • Orthogonal Assays : Validate enzyme inhibition using both fluorometric and radiometric assays to rule out interference from the nitro group’s inherent fluorescence quenching .
  • Structural Analog Comparison : Benchmark against methyl-, methoxy-, and halogen-substituted analogs (e.g., 8-chloro-5-methyl derivatives) to isolate electronic effects of the nitro group .
  • Crystallography or Docking Studies : Resolve binding modes via X-ray crystallography (if crystallizable) or molecular docking to identify key interactions with target enzymes .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways, focusing on nitro-group participation in electrophilic substitutions or reductions .
  • Transition State Analysis : Identify energy barriers for nitro-group transformations (e.g., reduction to amine) using Gaussian or ORCA software .

Q. How does the nitro group at position 5 influence electronic properties and target interactions compared to other substituents?

  • Methodological Answer :
  • Spectroscopic Analysis : UV-Vis spectroscopy quantifies electron-withdrawing effects of the nitro group vs. methyl/methoxy groups. Compare λmax shifts in π→π* transitions .
  • Hammett Constants : Correlate substituent σ values with biological activity trends. Nitro (σₚ≈1.27) shows stronger electron withdrawal than chloro (σₚ≈0.23) or methyl (σₚ≈-0.17) .

Key Methodological Recommendations

  • Synthetic Optimization : Prioritize DOE over trial-and-error to minimize resource expenditure .
  • Data Validation : Use orthogonal assays and structural analogs to contextualize conflicting results .
  • Computational Integration : Combine DFT and experimental data to predict reactivity and guide synthesis .

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